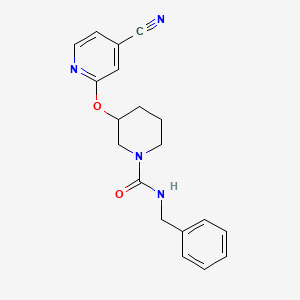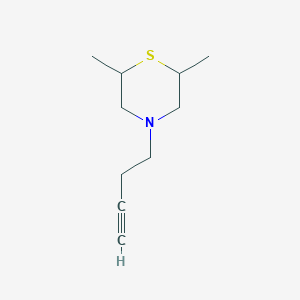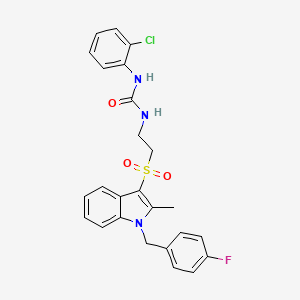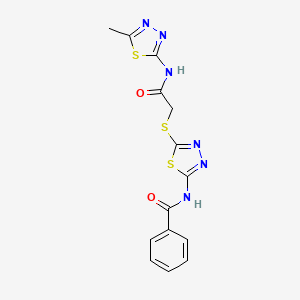![molecular formula C21H21ClN2O2 B2593464 2-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide CAS No. 946288-72-8](/img/structure/B2593464.png)
2-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide is a useful research compound. Its molecular formula is C21H21ClN2O2 and its molecular weight is 368.86. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Fluorescent Properties
- Structural Aspects and Fluorescent Properties : Studies on amide-containing isoquinoline derivatives have highlighted their structural uniqueness and fluorescent properties. For example, the formation of salts and inclusion compounds with acids, and the ability of these compounds to form host–guest complexes with enhanced fluorescence emission, indicate a potential for application in material science and sensor technology (Karmakar, Sarma, & Baruah, 2007). Similarly, lanthanide complexes with aryl amide ligands have been synthesized, showing significant fluorescence properties, which might suggest uses in optical materials and bioimaging (Wu, Cheng, Yan, & Tang, 2008).
Antimicrobial and Antiviral Applications
Antimicrobial and Antitubercular Activity : Certain quinoline derivatives have demonstrated potent in vitro inhibitors of Mycobacterium tuberculosis growth, indicating potential as antitubercular agents. These compounds showed activity against drug-resistant strains and lacked apparent toxicity to relevant cell lines, suggesting their suitability for further development as tuberculosis treatment options (Pissinate et al., 2016).
Antiviral Effects : Novel anilidoquinoline derivatives have shown significant antiviral and antiapoptotic effects against Japanese encephalitis virus, decreasing viral load and increasing survival in infected mice. This suggests potential therapeutic applications for diseases caused by similar viral pathogens (Ghosh et al., 2008).
Analytical and Synthetic Applications
Analytical Methodology : The development of analytical methods for quantitating similar compounds in human plasma indicates the relevance of these chemicals in pharmacokinetic studies and drug monitoring. Such methodologies can facilitate the assessment of drug absorption, distribution, metabolism, and excretion (ADME) properties (Amin, Cheng, & Rogers, 1995).
Synthetic Chemistry : Research into the synthesis, characterization, and the fluorescent properties of various quinoline derivatives underscores their utility in creating novel compounds with potential applications in medicinal chemistry and material science. This includes the development of new synthetic routes and the exploration of their biological activities (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c22-17-7-3-14(4-8-17)12-20(25)23-18-9-10-19-16(13-18)2-1-11-24(19)21(26)15-5-6-15/h3-4,7-10,13,15H,1-2,5-6,11-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKSMJYTEYLPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2593382.png)
methanone](/img/structure/B2593383.png)
![3-(trifluoromethyl)-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2593385.png)

![N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593388.png)
![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2593389.png)
![4-tert-butyl-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2593390.png)




![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2593397.png)
![1-[5-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2593402.png)
